An In-depth Technical Guide to 4-Ethynylbenzonitrile
An In-depth Technical Guide to 4-Ethynylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethynylbenzonitrile, a versatile building block in organic synthesis. This document outlines its chemical and physical properties, safety and handling information, and a detailed experimental protocol for its synthesis.
Chemical Identity and Properties
4-Ethynylbenzonitrile, also known as 4-cyanophenylacetylene, is an aromatic compound containing both a nitrile and a terminal alkyne functional group.[1] This unique structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions and as a fragment in medicinal chemistry.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3032-92-6[1][3] |
| Molecular Formula | C₉H₅N[1][4] |
| Molecular Weight | 127.14 g/mol [4][5][6] |
| IUPAC Name | 4-ethynylbenzonitrile[5] |
| Synonyms | 4-Cyanophenylacetylene, (4-cyanophenyl)ethyne, 1-cyano-4-ethynylbenzene[1][3] |
| SMILES | C#CC1=CC=C(C=C1)C#N[1][5] |
| InChI Key | LAGNMUUUMQJXBF-UHFFFAOYSA-N[6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to pale yellow solid/powder/crystal[3] |
| Melting Point | 156-160 °C (lit.)[1][4] |
| Boiling Point | 230.2±23.0 °C at 760 mmHg (Predicted)[1][4] |
| Density | 1.037 g/mL at 25 °C (lit.)[1][4] |
| Flash Point | >110 °C[1][4] |
| Solubility | Slightly soluble in water.[2][4] Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[7] |
| Storage | Keep in a dark place, sealed in dry, at room temperature.[4][8] Store under an inert gas as it is air sensitive.[3] |
Safety and Handling
4-Ethynylbenzonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[3] |
| H315 | Causes skin irritation.[5][9] | |
| H319 | Causes serious eye irritation.[5][9] | |
| H335 | May cause respiratory irritation.[5][9] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] |
Experimental Protocol: Synthesis of 4-Ethynylbenzonitrile
A common laboratory-scale synthesis of 4-Ethynylbenzonitrile involves the desilylation of 4-[(trimethylsilyl)ethynyl]benzonitrile (B3024401).[2][4]
3.1. Materials and Reagents
-
4-[(trimethylsilyl)ethynyl]benzonitrile
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (B95107) (THF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% Hydrochloric acid (HCl) aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
3.2. Procedure
-
In a suitable reaction vessel, dissolve 4-[(trimethylsilyl)ethynyl]benzonitrile (1.1 g, 5.3 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (16 mL).[2][4]
-
To this solution, add potassium carbonate (50 mg, 0.36 mmol).[2][4]
-
Stir the reaction mixture at room temperature for 30 minutes.[2][4]
-
Wash the organic layer sequentially with 10% aqueous hydrochloric acid and saturated brine.[2][4]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Concentrate the solution under reduced pressure to yield 4-Ethynylbenzonitrile as a white solid (0.61 g, 4.80 mmol, 91% yield).[2][4]
3.3. Synthesis Workflow
Caption: Synthetic pathway for 4-Ethynylbenzonitrile.
Applications in Research and Development
4-Ethynylbenzonitrile serves as a critical intermediate in the synthesis of more complex molecules. Its bifunctionality allows for a wide range of chemical modifications.
-
Cross-Coupling Reactions: The terminal alkyne is a key functional group for Sonogashira, Suzuki, and other cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2]
-
Click Chemistry: The ethynyl (B1212043) group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, for the synthesis of triazoles.
-
Materials Science: Due to its rigid, linear structure and polar nitrile group, 4-Ethynylbenzonitrile and its derivatives are explored in the development of liquid crystals and other functional organic materials.[3][7]
-
Medicinal Chemistry: The cyanophenylacetylene motif is present in various biologically active compounds, making it a valuable building block for drug discovery programs.
Logical Relationship of Applications
Caption: Applications of 4-Ethynylbenzonitrile in synthesis.
References
- 1. 4-Ethynylbenzonitrile | CAS 3032-92-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 4-Ethynylbenzonitrile | 3032-92-6 [chemicalbook.com]
- 3. 4-Ethynylbenzonitrile | 3032-92-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Ethynylbenzonitrile | C9H5N | CID 4547245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-乙炔基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 3032-92-6|4-Ethynylbenzonitrile|BLD Pharm [bldpharm.com]
- 9. chemical-label.com [chemical-label.com]
